molecular formula C23H20BrN3S B425157 3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE

3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE

Cat. No.: B425157
M. Wt: 450.4g/mol
InChI Key: XGOJBLKADSKBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its complex structure, which includes benzyl, bromobenzyl, sulfanyl, and methylphenyl groups attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkylating agents.

    Introduction of Benzyl and Bromobenzyl Groups: The benzyl and bromobenzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and bromobenzyl halides, respectively.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate triazole compound with thiol derivatives under suitable conditions.

    Final Functionalization: The final compound is obtained by introducing the methylphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function.

    Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzyl 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
  • (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

3-BENZYL-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and bromobenzyl groups, along with the sulfanyl and methylphenyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20BrN3S

Molecular Weight

450.4g/mol

IUPAC Name

3-benzyl-5-[(4-bromophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H20BrN3S/c1-17-7-13-21(14-8-17)27-22(15-18-5-3-2-4-6-18)25-26-23(27)28-16-19-9-11-20(24)12-10-19/h2-14H,15-16H2,1H3

InChI Key

XGOJBLKADSKBNL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

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